molecular formula C21H22N4O4 B6904273 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B6904273
M. Wt: 394.4 g/mol
InChI Key: OPEKLJILLJNVBC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-2-25(13-15-14-27-17-8-3-4-9-18(17)28-15)20(26)11-10-19-23-21(24-29-19)16-7-5-6-12-22-16/h3-9,12,15H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEKLJILLJNVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)CCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of nitriles with hydrazine derivatives, followed by cyclization.

    Coupling of the benzodioxin and oxadiazole moieties: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the pyridine ring: This can be done through a nucleophilic substitution reaction.

    Final amidation step: The final step involves the formation of the amide bond using standard amidation conditions, such as the use of amine and acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzodioxin ring or the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)propanamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

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